molecular formula C11H15NS B1266695 1-Adamantyl isothiocyanate CAS No. 4411-26-1

1-Adamantyl isothiocyanate

Cat. No. B1266695
CAS RN: 4411-26-1
M. Wt: 193.31 g/mol
InChI Key: YPKFLUARLJRPQM-UHFFFAOYSA-N
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Description

1-Adamantyl isothiocyanate is a chemical compound that undergoes nucleophilic addition reaction with pyrrolidine, piperidine, 3-hydroxypiperidine, and 4-hydroxypiperidine to yield N′,N′ -disubstituted N - (1-adamantyl)-thiourea derivatives .


Synthesis Analysis

A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . 1-Adamantyl isothiocyanate was used in the synthesis of tris(2-mercapto-1-adamantylimidazolyl)hydroborato ligand .


Molecular Structure Analysis

The molecular formula of 1-Adamantyl isothiocyanate is C11H15NS. It has an average mass of 193.309 Da and a monoisotopic mass of 193.092514 Da .


Chemical Reactions Analysis

1-Adamantyl isothiocyanate undergoes nucleophilic addition reaction with pyrrolidine, piperidine, 3-hydroxypiperidine, and 4-hydroxypiperidine to yield N′,N′ -disubstituted N - (1-adamantyl)-thiourea derivatives .


Physical And Chemical Properties Analysis

1-Adamantyl isothiocyanate is a white crystalline powder . It has a density of 1.4±0.1 g/cm3, a boiling point of 297.6±7.0 °C at 760 mmHg, and a flash point of 138.0±26.0 °C .

Scientific Research Applications

Synthesis of N-(1-Adamantyl)carbothioamide Derivatives

The reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yields the corresponding N-(1-adamantyl)carbothioamides . These derivatives have been studied for their antimicrobial and hypoglycemic activities .

Antimicrobial Activity

N-(1-Adamantyl)carbothioamides, synthesized from 1-adamantyl isothiocyanate, have shown potent antibacterial activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans .

Hypoglycemic Activity

Certain N-(1-Adamantyl)carbothioamides, derived from 1-adamantyl isothiocyanate, have demonstrated significant reduction of serum glucose levels in streptozotocin (STZ)-induced diabetic rats . This suggests potential applications in the treatment of diabetes.

Synthesis of N,N’-Bis(1-Adamantyl)Piperazine-1,4-Dicarbothioamides

1-Adamantyl isothiocyanate reacts with piperazine and trans-2,5-dimethylpiperazine in a 2:1 molar ratio to yield the corresponding N,N’-bis(1-adamantyl)piperazine-1,4-dicarbothioamides . The potential applications of these compounds are still under investigation.

Synthesis of Tris(2-Mercapto-1-Adamantylimidazolyl)Hydroborato Ligand

1-Adamantyl isothiocyanate has been used in the synthesis of tris(2-mercapto-1-adamantylimidazolyl)hydroborato ligand . This ligand could have potential applications in coordination chemistry and catalysis.

Antimicrobial Activity Against Human Pathogens

Isothiocyanates, including 1-adamantyl isothiocyanate, have demonstrated antimicrobial properties against human pathogens . This suggests potential applications in the development of new antimicrobial agents.

Safety And Hazards

1-Adamantyl isothiocyanate may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

1-Adamantyl isothiocyanate has been used in the synthesis of various compounds, indicating its potential for further applications in chemical synthesis .

properties

IUPAC Name

1-isothiocyanatoadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c13-7-12-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKFLUARLJRPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196040
Record name Tricyclo(3.3.1.1'3,7)dec-1-yl isocyanate
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Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantyl isothiocyanate

CAS RN

4411-26-1
Record name Adamantyl isothiocyanate
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Record name Adamantyl isothiocyanate
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Record name 4411-26-1
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Record name Tricyclo(3.3.1.1'3,7)dec-1-yl isocyanate
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Record name Tricyclo(3.3.1.1'3,7)dec-1-yl isocyanate
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Record name ADAMANTYL ISOTHIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main biological activities reported for derivatives of 1-adamantyl isothiocyanate?

A1: Studies have shown that various derivatives of 1-adamantyl isothiocyanate exhibit promising antimicrobial and anti-proliferative activities. Specifically, researchers have synthesized a range of compounds by reacting 1-adamantyl isothiocyanate with cyclic secondary amines, piperazine derivatives, and aromatic aldehydes. These resulting compounds, including N-(1-adamantyl)carbothioamides, N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides, and 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, have demonstrated potent activity against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans [, , ]. Additionally, certain derivatives have shown significant anti-proliferative activity against human tumor cell lines [].

Q2: How does the structure of 1-adamantyl isothiocyanate derivatives relate to their observed biological activities?

A2: The structure-activity relationship (SAR) studies suggest that modifications to the 1-adamantyl isothiocyanate core structure significantly influence the biological activity of the resulting derivatives. For instance, introducing specific arylmethyl substituents at the sulfur atom of N-(adamantan-1-yl)carbothioamides significantly enhanced their broad-spectrum antibacterial activity []. Similarly, incorporating arylidene moieties into the thiosemicarbazide framework led to potent antifungal activity against Candida albicans []. These findings highlight the importance of specific structural features in modulating the antimicrobial and antiproliferative properties of 1-adamantyl isothiocyanate derivatives.

Q3: Are there any reported cases of resistance development to 1-adamantyl isothiocyanate derivatives?

A3: Although the reviewed studies [, , ] did not specifically investigate resistance development to 1-adamantyl isothiocyanate derivatives, this is a crucial aspect to consider for any potential antimicrobial agent. Further research is needed to assess the long-term efficacy of these compounds and to determine if any resistance mechanisms emerge with prolonged exposure. Understanding potential resistance development will be crucial for optimizing treatment strategies and mitigating the risk of resistance spread.

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